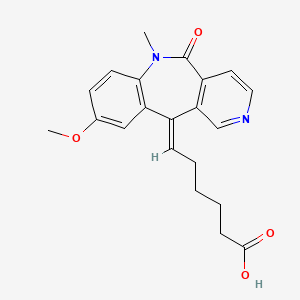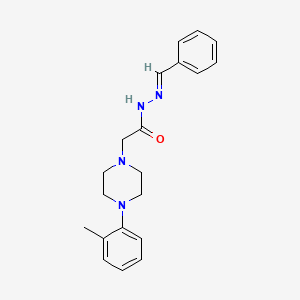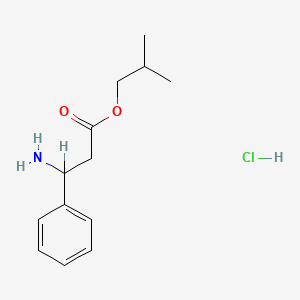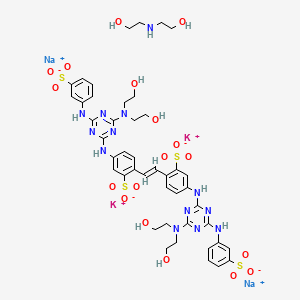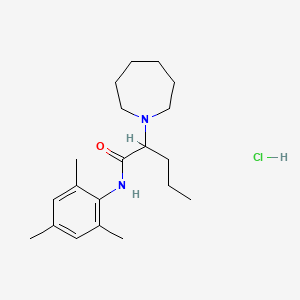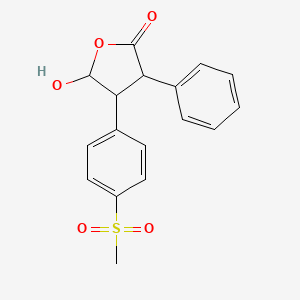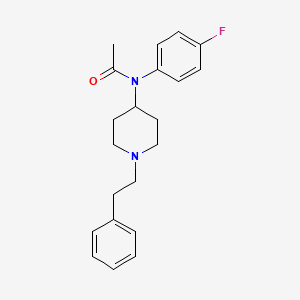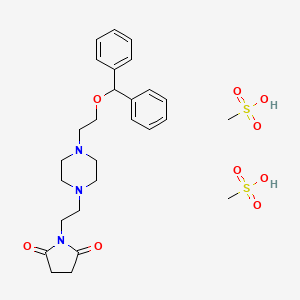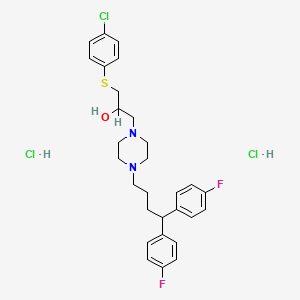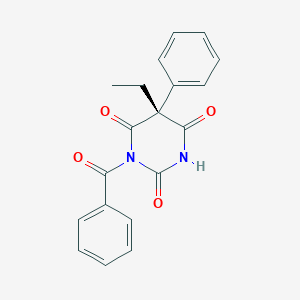
Benzobarbital, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized through various methods. One traditional method involves the styrene peroxide synthesis, which includes the following steps :
Preparation of phenylethyl malonate: Styrene reacts with dimethyl malonate under the catalysis of hydrochloric acid.
Preparation of phenyl benzo epoxy carboxylate: Phenylethyl malonate reacts with hydrogen peroxide under alkaline conditions, resulting in Baeyer-Villiger oxidation.
Preparation of Benzobarbital: Phenyl benzo epoxy carboxylate reacts with acetylacetone in the presence of hydrochloric acid, leading to the formation of Benzobarbital.
Another method involves the bisamide condensation, where benzoic acid reacts with dimethylpropionamide under specific conditions .
Industrial Production Methods: Industrial production of Benzobarbital typically follows the bisamide condensation method due to its simplicity and high yield. The reaction involves high-purity benzoic acid and dimethylpropionamide, ensuring a mass fraction of more than 98% and 99%, respectively .
Análisis De Reacciones Químicas
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Oxidation: Benzobarbital can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert Benzobarbital into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Benzobarbital has a wide range of scientific research applications, including:
Mecanismo De Acción
Benzobarbital exerts its effects by acting on the gamma-aminobutyric acid subtype receptors, increasing synaptic inhibition. This elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . Benzobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Comparación Con Compuestos Similares
Phenobarbital: A closely related barbiturate with similar anticonvulsant properties and liver enzyme-inducing effects.
Pentobarbital: Another barbiturate used for its sedative and hypnotic properties.
Secobarbital: Known for its use as a short-acting barbiturate with sedative effects.
Uniqueness of Benzobarbital: Benzobarbital is unique due to its specific liver enzyme-inducing properties, which can be exploited in clinical applications. Its ability to induce the liver mono-oxygenase enzyme system makes it a valuable compound for research and therapeutic purposes .
Propiedades
Número CAS |
113960-29-5 |
|---|---|
Fórmula molecular |
C19H16N2O4 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(5R)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m1/s1 |
Clave InChI |
QMOWPJIFTHVQMB-LJQANCHMSA-N |
SMILES isomérico |
CC[C@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


